(E)-3-Benzylidene-4-chromanone
Overview
Description
(E)-3-Benzylidene-4-chromanone is an organic compound belonging to the class of chromanones It is characterized by a benzylidene group attached to the third carbon of a chromanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Benzylidene-4-chromanone typically involves the condensation of 4-chromanone with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Benzylidene-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, yielding 3-benzyl-4-chromanone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3-benzyl-4-chromanone.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
(E)-3-Benzylidene-4-chromanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidene-4-chromanone involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the function of proteins involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
3-Benzyl-4-chromanone: Lacks the double bond in the benzylidene group.
4-Chromanone: The parent compound without the benzylidene group.
Benzylideneacetone: Similar structure but with an acetone moiety instead of a chromanone ring.
Uniqueness: (E)-3-Benzylidene-4-chromanone is unique due to the presence of both the chromanone ring and the benzylidene group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-3-benzylidenechromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPREROCFYGHX-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193440 | |
Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24513-66-4 | |
Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24513-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-(phenylmethylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024513664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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